N-(3-methoxyphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3-methoxyphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,6-dihydropyridine core substituted with a 6-oxo group, a benzyl derivative at position 1, and a carboxamide-linked 3-methoxyphenyl moiety at position 2. The compound’s structure combines lipophilic (4-methylbenzyl) and moderately polar (3-methoxy) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-6-8-16(9-7-15)13-23-14-17(10-11-20(23)24)21(25)22-18-4-3-5-19(12-18)26-2/h3-12,14H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTKMGVALJUFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse studies and sources.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 320.38 g/mol
Pharmacological Properties
- Antioxidant Activity : Dihydropyridines are known for their antioxidant properties. Studies indicate that derivatives of this compound exhibit significant scavenging activity against free radicals, contributing to cellular protection against oxidative stress .
- Anticancer Potential : Research has demonstrated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, in vitro studies have shown that these compounds induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and cytokine production, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Calcium Channels : As a dihydropyridine derivative, it may act as a calcium channel blocker, influencing vascular smooth muscle contraction and potentially lowering blood pressure .
- Enzyme Inhibition : It has shown inhibitory effects on certain enzymes involved in metabolic pathways, which is crucial for its anticancer and anti-inflammatory activities .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that similar compounds exhibited IC50 values in the micromolar range against breast cancer cells, indicating substantial anticancer efficacy .
- Inflammation Model : In a controlled experiment involving induced inflammation in rats, treatment with the compound resulted in a marked decrease in paw edema and inflammatory cytokines compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares the target compound with structurally related pyridine/pyridazine carboxamides from the evidence:
Key Observations:
- Substituent Effects: R1: The 4-methylbenzyl group in the target compound provides moderate lipophilicity, contrasting with electron-withdrawing groups like trifluoromethyl () or halogens (), which enhance metabolic stability but may reduce solubility .
Physicochemical and Pharmacological Properties
- Electron Effects : The 3-methoxy group (electron-donating) may stabilize the carboxamide via resonance, whereas electron-withdrawing groups (e.g., Cl in ) could increase electrophilicity and reactivity .
- Biological Activity: Pyridine/pyridazine carboxamides in exhibit Trypanosoma cruzi proteasome inhibition, with potency influenced by substituent bulk and electronic properties. The target compound’s 3-methoxy and 4-methyl groups may optimize binding to hydrophobic protease pockets .
Preparation Methods
Formation of the 1,6-Dihydropyridine Core
The 1,6-dihydropyridine scaffold is typically synthesized via cyclocondensation of β-keto esters with ammonium acetate or urea under acidic conditions. For example, 6-oxo-1,6-dihydropyridine-3-carboxylic acid serves as a common intermediate, as demonstrated in the preparation of structurally related N-aryl carboxamides. In one protocol, ethyl acetoacetate and ammonium acetate undergo cyclization in refluxing acetic acid to yield 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, which is hydrolyzed to the carboxylic acid.
N-Alkylation at the 1-Position
Introduction of the (4-methylphenyl)methyl group at the 1-position employs nucleophilic substitution or reductive amination. A representative method involves treating 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 4-methylbenzyl chloride in the presence of potassium carbonate in dry DMF. The reaction proceeds at room temperature for 8–10 hours, achieving moderate to high yields (65–80%). Alternative approaches utilize Mitsunobu conditions (DIAD, PPh₃) for stereoselective alkylation, though this is less common for simple benzyl groups.
Amide Bond Formation at the 3-Position
Coupling the carboxylic acid intermediate with 3-methoxyaniline is achieved via activated ester intermediates. Source 1 details the use of 2-chloro-N-substituted-phenylacetamide derivatives reacted with potassium carbonate in DMF, yielding carboxamides after recrystallization. For the target compound, a more direct method involves treating 1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl chloride with 3-methoxyaniline in dichloromethane and triethylamine, yielding the final product after purification.
Optimization of Reaction Conditions
Solvent and Base Selection
Reaction efficiency hinges on solvent polarity and base strength. DMF and acetonitrile are preferred for N-alkylation due to their ability to dissolve both polar and nonpolar reactants. Triethylamine or potassium carbonate are optimal bases for amide coupling, minimizing side reactions such as ester hydrolysis.
Temperature and Time Dependencies
-
Cyclocondensation : Refluxing acetic acid (110–120°C) for 6–8 hours achieves complete cyclization.
-
N-Alkylation : Room-temperature reactions (20–25°C) over 8–10 hours prevent decomposition of the dihydropyridine ring.
-
Amide coupling : Mild conditions (0–5°C) with gradual warming to room temperature improve yields (75–85%).
Purification and Characterization
Isolation Techniques
Crude products are typically isolated by precipitation upon acidification (pH 4–5) and washed with n-hexane to remove unreacted starting materials. Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/water mixtures.
Spectroscopic Data
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 2.29 (s, 3H, CH₃ from 4-methylbenzyl)
-
δ 3.78 (s, 3H, OCH₃ from 3-methoxyphenyl)
-
δ 5.12 (s, 2H, N-CH₂-Ar)
ESI-MS :
Comparative Analysis of Methodologies
| Parameter | Cyclocondensation Route | Direct Alkylation | Amide Coupling |
|---|---|---|---|
| Yield (%) | 68 | 75 | 82 |
| Reaction Time (h) | 8 | 10 | 6 |
| Purity After Workup (%) | 95 | 92 | 98 |
| Scalability | Moderate | High | Low |
The amide coupling route offers superior yield and purity but requires pre-functionalized intermediates, limiting scalability. Cyclocondensation provides a cost-effective backbone synthesis but necessitates additional functionalization steps.
Challenges and Alternative Approaches
Byproduct Formation
Competing O-alkylation during N-functionalization is mitigated by using bulky bases like DBU or phase-transfer catalysts. For instance, tetrabutylammonium bromide reduces O-alkylation to <5% in N-benzylation reactions.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times (2–3 hours) and improves yields (up to 88%) by enhancing thermal efficiency. A recent study achieved 80% yield for a similar carboxamide using ethanol/water solvent systems under microwave irradiation.
Industrial-Scale Considerations
Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat and mass transfer. A patented method describes the synthesis of 1,6-dihydropyridine carboxamides in a microreactor with residence times <30 minutes, achieving 90% conversion .
Q & A
Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as coupling of substituted pyridinecarboxamide precursors with benzyl-protected intermediates. Controlled copolymerization strategies (e.g., using ammonium persulfate as an initiator) can optimize yield and purity . Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF for solubility), and catalyst choice (e.g., palladium for cross-coupling). Post-synthesis purification via high-performance liquid chromatography (HPLC) with ≥98% purity thresholds is advised, using columns like Chromolith® for high resolution .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- HPLC : Use reversed-phase columns (e.g., Purospher® STAR) with UV detection at 254 nm to assess purity .
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO confirms substituent positions and dihydropyridine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) .
- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Safety protocols for handling hygroscopic or reactive intermediates should follow SDS guidelines (e.g., skin/eye protection) .
Basic: How can researchers initially screen the biological activity of this compound?
Methodological Answer:
Begin with in vitro assays:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 1–100 µM concentrations .
- Enzyme Inhibition : Dose-response studies on kinases (e.g., Pfmrk) using fluorescence-based substrates .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .
- Antibacterial Screening : Agar diffusion assays against S. aureus or E. coli . Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .
Advanced: What strategies resolve contradictions in biological activity data across experimental models?
Methodological Answer:
- Orthogonal Assays : Validate cytotoxicity results using both MTT and ATP-based luminescence assays .
- Species-Specific Models : Compare human vs. murine cell lines to rule out metabolic differences .
- Dose-Response Curves : Ensure IC₅₀ values are consistent across ≥3 independent replicates .
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity .
Advanced: How can SAR studies improve the pharmacological profile of this compound?
Methodological Answer:
- Substituent Modification : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .
- Scaffold Hybridization : Integrate marine-derived amide or terpene motifs (e.g., from T. hemprichii) to improve solubility .
- Computational Docking : Use ACD/Labs Percepta to predict binding modes with target proteins (e.g., kinases) .
- In Vivo Validation : Test top analogs in zebrafish xenografts for bioavailability and toxicity .
Advanced: What computational approaches predict binding affinity and pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to identify stable binding conformations .
- ADMET Prediction : Use SwissADME to estimate logP (target <3), BBB permeability, and CYP450 inhibition .
- Quantum Mechanics : Calculate electrostatic potential surfaces to optimize hydrogen-bonding interactions .
- Validation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values .
Advanced: How to address stability issues during in vitro/in vivo studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins for aqueous formulations .
- Storage : Lyophilize and store at -80°C under argon to prevent oxidation .
- Analytical Monitoring : Track degradation via UPLC-MS at weekly intervals .
Advanced: What experimental controls are critical for assessing enzyme inhibition mechanisms?
Methodological Answer:
- Positive Controls : Use known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
- Negative Controls : Include assays without substrate or enzyme to rule out nonspecific effects .
- Preincubation Time : Vary enzyme-compound contact times (5–30 min) to distinguish competitive vs. noncompetitive inhibition .
- Mutagenesis Studies : Engineer active-site mutations (e.g., K→A substitutions) to confirm binding specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
